1,8-Octanedithiol (ODT) is a molecule with two thiol (-SH) groups at each end, connected by an eight-carbon chain. This structure allows ODT to bind strongly to metal surfaces through the thiol groups, forming self-assembled monolayers (SAMs) . SAMs are ordered, single-molecule-thick films that offer unique properties based on the chosen molecule.
ODT SAMs are particularly attractive for research due to their:
These characteristics make ODT SAMs valuable tools for studying various phenomena at the nanoscale, including:
Organic photovoltaics (OPVs) are devices that convert sunlight into electricity using organic materials. 1,8-Octanedithiol plays a role in OPV research as a:
1,8-Octanedithiol is an organosulfur compound with the molecular formula and a molecular weight of approximately 178.36 g/mol. It is characterized by two thiol (-SH) groups attached to an eight-carbon alkane chain. This compound typically appears as a colorless to light yellow liquid with a sulfurous odor, and it is slightly soluble in water, with a solubility of about 11.4 g/L at 19.8 °C . The compound has a boiling point of 225 °C and a flash point of 132 °C, indicating its relatively stable nature under standard conditions .
Research indicates that 1,8-octanedithiol exhibits biological activity relevant to medicinal chemistry. It has been studied for its role as a model compound for thioredoxins, which are crucial in cellular redox regulation and antioxidant defense mechanisms . Furthermore, its derivatives have been investigated for potential applications in treating diseases such as chronic Chagas disease through peptide synthesis .
Several methods exist for synthesizing 1,8-octanedithiol:
These methods highlight the versatility in synthesizing this compound for various applications in research and industry.
1,8-Octanedithiol finds applications across several fields:
Studies have demonstrated that 1,8-octanedithiol interacts with various chemical species and can influence reaction pathways significantly. For instance, its role as a scavenger during peptide synthesis has been shown to lead to the formation of alkylation by-products when subjected to acidic conditions . Furthermore, its interactions with platinum complexes have been studied to understand its potential implications in cancer therapy .
1,8-Octanedithiol belongs to a broader class of dithiols and organosulfur compounds. Here are some similar compounds along with their unique features:
The uniqueness of 1,8-octanedithiol lies in its specific chain length and the positioning of thiol groups which confer distinct chemical properties and reactivity patterns compared to these similar compounds.
Dithiols, organosulfur compounds featuring two −SH groups, have been studied since the early 20th century for their redox activity and metal-binding properties. The discovery of biologically critical dithiols like dihydrolipoic acid and dimercaprol (BAL) in the 1940s spurred interest in synthetic analogs. 1,8-Octanedithiol, first synthesized in the mid-20th century, gained prominence in the 1990s with advancements in SAMs for nanotechnology. Its octamethylene backbone provides optimal flexibility for surface adsorption while maintaining structural integrity, making it a model system for studying interfacial chemistry.
As a geminal dithiol derivative, 1,8-octanedithiol bridges the gap between small-molecule thiols and polymeric sulfur compounds. Key properties include:
Property | Value | Source |
---|---|---|
Molecular Weight | 178.36 g/mol | |
Boiling Point | 269–270°C @ 760 mmHg | |
Melting Point | 0.9°C | |
Solubility | Insoluble in water | |
pKa | 10.19 ± 0.10 |
The molecule’s dual thiol groups enable chelation with transition metals, while its hydrophobic alkyl chain facilitates integration into lipid membranes and polymer matrices. Comparative studies with shorter-chain dithiols (e.g., 1,2-ethanedithiol) reveal enhanced SAM stability on gold and copper surfaces due to increased van der Waals interactions.
Recent work has diversified into three domains:
Ongoing research explores its potential in quantum dot functionalization and corrosion-resistant coatings.
The C−S bond length in 1,8-octanedithiol measures ~180 pm, longer than C−O bonds in analogous alcohols, reducing steric hindrance during surface adsorption. Density functional theory (DFT) simulations indicate:
These features underpin its utility in molecular electronics, where precise orientation dictates charge transport properties.
1,8-Octanedithiol (ODT) exhibits self-assembly driven by the strong affinity of its terminal thiol (–SH) groups for metal surfaces. The sulfur-gold bond, with an estimated strength of ~45 kcal/mol, serves as the primary anchor for monolayer formation [2]. Unlike monothiols, ODT’s dual thiol terminals enable potential cross-linking or bridging between adjacent metal atoms, though experimental evidence suggests that only one thiol group typically binds to the surface under standard conditions [1] [5]. This partial binding leaves the second thiol group either free or weakly interacting with neighboring molecules, creating opportunities for intermolecular disulfide formation or nanoparticle attachment after post-treatment [1].
The alkyl chain length (eight carbons) contributes to van der Waals interactions between adjacent molecules, promoting dense packing. However, ODT’s longer chain compared to shorter alkanethiols (e.g., hexanethiol) introduces greater conformational flexibility, which can lead to disordered regions in the absence of optimized assembly conditions [6]. Electrochemical impedance spectroscopy studies on ODT-modified gold electrodes demonstrate electron-transfer blocking efficiencies comparable to those of monothiols, confirming the formation of coherent monolayers despite its bifunctional structure [1].
Scanning tunneling microscopy (STM) and X-ray photoelectron spectroscopy (XPS) have revealed substrate-specific orientations of ODT. On Au(111), ODT molecules adopt a standing-up configuration with a tilt angle of ~30° from the surface normal, similar to monothiols [2]. However, on Cu(100), STM imaging shows two distinct chiral configurations, with sulfur atoms chemisorbed in hollow sites and the alkyl chain adopting gauche conformations [5]. This substrate-dependent behavior underscores the role of surface lattice matching in determining molecular orientation.
Table 1: Comparative Molecular Orientations of ODT on Different Substrates
Substrate | Tilt Angle | Configuration | Key Observation |
---|---|---|---|
Au(111) | ~30° | Standing-up | Dense packing, similar to monothiols [1] [2] |
Cu(100) | Variable | Chiral, hollow-site S | Two distinct STM contrast patterns [5] |
Post-assembly treatments further modulate ODT’s configuration. Acid washing removes interdigitated or physisorbed ODT molecules, enabling the remaining chemisorbed layer to bind gold nanoparticles (AuNPs) through exposed thiol groups [1]. This contrasts with untreated ODT layers, where excess molecules hinder AuNP attachment [1].
The kinetics of ODT self-assembly are influenced by solvent systems and chain length. In Triton X-100 lyotropic media, ODT forms monolayers within 15 minutes, achieving electron-transfer blocking properties equivalent to those of monolayers formed over hours in organic solvents [1]. This accelerated kinetics arises from the surfactant’s ability to solubilize ODT and reduce interfacial tension, facilitating rapid adsorption.
Single-nanoparticle studies reveal that ODT’s monolayer growth on silver nanoparticles follows a surface-diffusion-limited mechanism, with significant variability in rate constants between individual particles [7]. This heterogeneity suggests that defects or curvature effects on nanoparticles create localized energy barriers to adsorption. Comparative studies with monothiols indicate that ODT’s longer chain lengthens the assembly time due to increased steric hindrance during packing [6].
The thermodynamic stability of ODT monolayers stems from a balance between sulfur-metal bonding and intermolecular interactions. Density functional theory (DFT) calculations suggest that the energy gain from sulfur chemisorption (~45 kcal/mol) outweighs the entropic penalty of chain ordering [2]. Van der Waals interactions between alkyl chains contribute an additional ~1–2 kcal/mol per methylene unit, stabilizing the monolayer [6].
However, ODT’s bifunctional structure introduces competing equilibria. While one thiol group binds strongly to the surface, the second thiol may either form a disulfide bond with a neighboring molecule or remain unbound, reducing overall monolayer cohesion [1]. Acid washing mitigates this by removing non-chemisorbed molecules, shifting the equilibrium toward a more stable, ordered state [1].
ODT’s self-assembly in Triton X-100 lyotropic media produces monolayers with fewer defects compared to ethanol-based systems, as surfactant micelles templated growth and reduce oxidative thiol degradation [1]. Conversely, polar aprotic solvents like dimethylformamide (DMF) disrupt van der Waals interactions, leading to loosely packed layers [6].
On copper surfaces, ODT adopts chiral configurations due to the lattice mismatch between its alkyl chain and the Cu(100) substrate [5]. In contrast, gold’s fcc structure accommodates ODT’s standing-up orientation with minimal strain [2].
Elevated temperatures (>40°C) disrupt monolayer order by increasing chain mobility, while room-temperature assembly in oxygenated environments does not inhibit ODT adsorption—a notable advantage over thiols prone to oxidation [1] [2].
The formation of metal-thiol bonds in 1,8-octanedithiol systems involves complex mechanisms that depend on the specific metal substrate and environmental conditions. The primary bonding mechanism occurs through the chemisorption of sulfur atoms onto metal surfaces, leading to the formation of metal-thiolate bonds with characteristic binding energies and geometries [1] [2].
The bond formation process typically follows a dissociative chemisorption pathway, where the sulfur-hydrogen bond is cleaved during adsorption. For 1,8-octanedithiol on gold surfaces, cyclic voltammetry reveals two distinct oxidative peaks: peak A1 corresponds to the formation of the sulfur-gold bond, while peak A2 represents the oxidation of thiolate species to form disulfide dimers [1]. This two-step mechanism indicates that the initial bond formation is followed by secondary reactions that can lead to either intermolecular disulfide bonding or bilayer formation.
The thermodynamic favorability of thiol adsorption varies significantly across different metal surfaces. Density functional theory calculations demonstrate that thiolate addition to gold clusters is strongly exoergic, with thiol radical addition approximately half as favorable, and molecular thiol adsorption being only slightly favorable [3]. The binding energy data presented in Table 1 shows that platinum exhibits the highest binding energy (2.7 eV), followed by palladium (2.5 eV), copper (2.3 eV), gold (2.1 eV), and silver (1.8 eV).
The electronic environment of the sulfur atom plays a crucial role in determining the adsorption mechanism. For instance, on palladium surfaces, methanethiol undergoes spontaneous dissociative chemisorption, while thiophene 2-thiol exhibits weak physisorption without sulfur-hydrogen bond cleavage [4]. This variation is attributed to differences in the electronic structure of the terminal sulfur atom and its interaction with the metal d-orbitals.
Gold surfaces represent the most extensively studied substrate for 1,8-octanedithiol adsorption due to their chemical stability and well-defined surface structure. On Au(111), octanedithiol molecules form highly ordered self-assembled monolayers with characteristic structural features. The adsorption occurs preferentially at hollow and bridge sites, with sulfur-gold distances of approximately 2.41 Å [5].
The formation of 1,8-octanedithiol monolayers on Au(111) under electrochemical control reveals the presence of standing-up molecular configurations that are highly reproducible and form in shorter time compared to spontaneous assembly from ethanolic solutions [1]. The molecules adopt a tilt angle of approximately 24° from the surface normal, with an intermolecular distance of 4.97 Å and a surface coverage of 0.33 monolayers at saturation.
The gold-thiol interface exhibits significant reconstruction, typically forming a c(4×2) superstructure. This reconstruction involves the formation of gold adatoms that participate in the bonding process, creating staple-like structures that enhance the stability of the monolayer [6]. The presence of these adatoms is confirmed by scanning tunneling microscopy studies, which show a 0.143 ± 0.033 increase in gold coverage after monolayer formation, corresponding to one additional gold adatom for every two octanethiol molecules.
The electronic structure of the Au(111)-octanedithiol interface shows a work function decrease of 0.6 eV, indicating significant charge transfer from the metal to the organic layer. The interface exhibits a HOMO-LUMO gap of 8.2 eV, with moderate charge transfer of 0.2 electrons per molecule and an interface dipole of 2.1 Debye.
Silver surfaces present unique characteristics for 1,8-octanedithiol adsorption, with distinct differences from gold surfaces in terms of binding mechanisms and structural arrangements. On Ag(111), octanedithiol adsorption occurs preferentially at on-top sites, as confirmed by molecular dynamics simulations using reactive force fields [7]. This preference differs significantly from the hollow and bridge site preferences observed on gold surfaces.
The Ag(111)-octanedithiol system exhibits a characteristic (√7×√7)R19.1° reconstruction, which reflects the formation of a hexagonal assembly that is extended and rotated 19.1° with respect to the underlying silver lattice [7]. The molecular tilt angle on silver surfaces is approximately 30°, which is larger than that observed on gold, indicating less dense packing and potentially weaker intermolecular interactions.
The binding energy on silver surfaces is lower (1.8 eV) compared to gold, reflecting the different electronic structure of silver and its reduced affinity for sulfur. The sulfur-silver distance is 2.85 Å, which is significantly larger than the corresponding distance on gold surfaces. This increased distance is consistent with the weaker binding energy and the coordinate/covalent nature of the bond.
Electrochemical studies reveal that octanedithiol on Ag(111) forms close-packed self-assembled monolayers that can adopt both standing and lying configurations. The lying configuration is more prevalent on silver (30%) compared to gold (15%), suggesting greater conformational flexibility due to the weaker substrate-molecule interactions [8].
Copper surfaces exhibit the strongest binding affinity for 1,8-octanedithiol among the coinage metals, with binding energies of 2.3 eV and the shortest sulfur-metal distances of 2.28 Å [9]. The adsorption on Cu(100) occurs predominantly at hollow sites, with molecules exhibiting a relatively small tilt angle of 15° from the surface normal.
Scanning tunneling microscopy studies of single octanedithiol molecules on Cu(100) reveal two types of chiral molecules upon adsorption, both showing two bright spots at the extremities corresponding to the chemisorbed sulfur atoms [9]. The molecules exhibit preferential adsorption directions, with the relaxation mechanism driven by the chemisorption of both sulfur atoms in hollow sites.
The Cu(100)-octanedithiol system forms a p(2×2) reconstruction with high molecular order, as evidenced by a chain order parameter of 0.82 and a defect density of only 8%. The strong binding to copper surfaces results in 90% of molecules adopting a standing configuration, with minimal lying conformations.
The electronic properties of the Cu(100)-octanedithiol interface show the largest work function change (-0.8 eV) among the three systems, indicating substantial charge transfer (0.25 electrons per molecule) and a strong interface dipole (2.4 Debye). The HOMO-LUMO gap is slightly reduced (7.9 eV) compared to gold and silver systems, suggesting enhanced electronic coupling between the metal and organic components.
The conformational behavior of 1,8-octanedithiol molecules at metal interfaces depends strongly on the balance between molecule-substrate interactions and intermolecular forces. The molecular conformation can range from fully extended standing configurations to compressed lying arrangements, with the specific geometry determined by the substrate properties and coverage conditions.
On gold surfaces, octanedithiol molecules predominantly adopt standing configurations (85%) with the alkyl chain oriented approximately 24° from the surface normal [1]. This configuration maximizes the van der Waals interactions between neighboring alkyl chains while maintaining strong sulfur-gold bonds. The remaining 15% of molecules exist in lying configurations, particularly at domain boundaries and defect sites.
Silver surfaces exhibit greater conformational flexibility, with 70% of molecules in standing configurations and 30% in lying arrangements [8]. This increased flexibility is attributed to the weaker binding energy and longer sulfur-metal distances on silver compared to gold. The lying configurations on silver often involve both sulfur atoms interacting with the surface, creating bridging structures that can contribute to the formation of striped phases.
Copper surfaces promote the highest degree of molecular ordering, with 90% of octanedithiol molecules adopting standing configurations due to the strong binding affinity and short sulfur-metal distances [9]. The remaining 10% of lying molecules are primarily found at step edges and defect sites where the local coordination environment favors alternative binding geometries.
The conformational adaptations are also influenced by surface coverage and deposition conditions. At low coverage, molecules have greater freedom to adopt their preferred conformations, while at high coverage, steric constraints force molecules into more uniform arrangements. Temperature effects can induce conformational transitions, with higher temperatures promoting more dynamic behavior and potential switching between standing and lying configurations.
The electronic structure of 1,8-octanedithiol-metal interfaces exhibits complex features arising from the hybridization of metal d-orbitals with sulfur p-orbitals and the extended π-conjugation within the organic backbone. The interface electronic structure directly influences the electrical, optical, and chemical properties of the resulting systems.
The formation of metal-thiol bonds involves significant orbital mixing between the sulfur 3p orbitals and the metal d-orbitals. For gold surfaces, the sulfur-gold bond formation results in both σ-type and π-type orbital interactions, with π-type interactions playing a particularly important role in hollow and bridge binding sites [5]. The extent of orbital mixing depends on the symmetry matching between the molecular orbitals and the surface electronic states.
Interface states formed at dithiol-metal interfaces appear as characteristic features in the electronic density of states. Inverse photoemission spectroscopy studies reveal the presence of unoccupied interface states approximately 3 eV above the Fermi level, with additional density of states localized at the metal-substrate interface. These interface states are crucial for understanding charge transport properties and electronic coupling between the organic and metallic components.
The work function changes upon octanedithiol adsorption vary significantly across different metal surfaces. Copper surfaces exhibit the largest work function decrease (-0.8 eV), followed by gold (-0.6 eV) and silver (-0.4 eV). These changes reflect the magnitude of charge transfer and the formation of interface dipoles that modify the surface electrostatic potential.
The HOMO-LUMO gaps of the dithiol-metal systems are in the range of 7.9-8.5 eV, with copper showing the smallest gap due to stronger metal-molecule coupling. The charge transfer from metal to molecule varies from 0.15 electrons on silver to 0.25 electrons on copper, indicating the degree of covalent character in the metal-sulfur bonds.
The adsorption of 1,8-octanedithiol on metal surfaces can exhibit chiral effects, particularly when the molecular configuration or surface structure breaks mirror symmetry. These effects are most pronounced on stepped or kinked surfaces where the local coordination environment creates chiral binding sites.
On Cu(100) surfaces, scanning tunneling microscopy reveals the formation of two types of chiral molecules upon octanedithiol adsorption [9]. The chirality arises from the specific binding geometry of the two sulfur atoms and the resulting twist of the alkyl backbone. The chiral recognition between neighboring molecules can lead to the formation of enantiopure domains on the surface.
The chirality effects are enhanced by the conformational flexibility of the octanedithiol backbone, which can adopt different twist conformations depending on the local surface environment. The energy differences between different chiral conformations are typically small (less than 0.1 eV), allowing for dynamic interconversion under ambient conditions.
Surface chirality can also be induced by the reconstruction of achiral metal surfaces upon thiol adsorption. The formation of specific surface reconstructions, such as the (√7×√7)R19.1° structure on Ag(111), can create chiral environments that influence the adsorption behavior of subsequently deposited molecules.
Irritant